2-(4-Methoxyphenyl)imino-1,2-diphenylethanone

Description

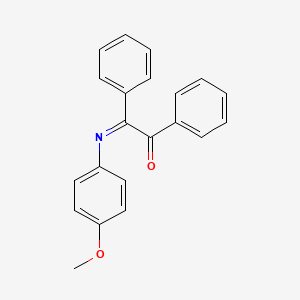

Structure and Synthesis 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone (CAS: NSC 41231) is a Schiff base derivative characterized by a central ethanone backbone substituted with two phenyl rings and a 4-methoxyphenylimino group. Its molecular formula is C₂₁H₁₇NO₂, with a molar mass of 315.36 g/mol. The compound features a conjugated π-system due to the imine (–C=N–) linkage and aromatic rings, which influence its electronic and coordination properties .

Synthesis typically involves acid-catalyzed condensation of a benzoin derivative with 4-methoxyaniline. A structurally related compound, 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone, was synthesized via HCl-catalyzed reaction, yielding a crystal structure with dihedral angles of 87.78° between phenyl rings and an all-trans conformation in the C–C–N–C backbone .

Applications This compound serves as a key intermediate in pharmaceutical synthesis, particularly for analogs of clomiphene and tamoxifen, which are used in hormone therapy .

Properties

CAS No. |

4198-96-3 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)imino-1,2-diphenylethanone |

InChI |

InChI=1S/C21H17NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17/h2-15H,1H3 |

InChI Key |

OHRCBJAJVJDGHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone typically involves the reaction of 4-methoxyaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Table 1: Structural and Electronic Comparison of Schiff Base Derivatives

Key Observations :

- Replacement of the imine group with a hydroxyl (e.g., 2-hydroxy-1,2-diphenylethanone) eliminates conjugation, reducing applications in sensing or fluorescence .

Table 2: Performance of Schiff Bases in Ion Sensing

Key Observations :

- The target compound’s methoxy group may reduce chelation efficiency compared to hydroxyl-containing analogs (e.g., ’s Ca²⁺ sensor), as –OCH₃ is less polar than –OH .

- Schiff bases with benzothiazole groups (e.g., HBTDPE) form stable uranyl complexes, suggesting that the target compound’s phenyl groups could similarly stabilize transition metal complexes .

Table 3: Substituent Effects on Fluorescence Intensity

Key Observations :

- 4-Methoxyphenyl substituents in quinazoline derivatives () increase emission intensity by 20–30% compared to fluorophenyl groups. The target compound’s imine group could further redshift emission (λₑₘ ~500 nm) via extended conjugation .

- Ovicidal activity in correlates with methoxy substitution; the target compound’s structure may exhibit similar bioactivity, though this remains untested .

Biological Activity

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone, also known as CAS Number 4198-96-3, is a Schiff base compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationship (SAR), and relevant case studies.

- Molecular Formula : C21H17NO2

- Molecular Weight : 315.365 g/mol

- Density : 1.07 g/cm³

- Boiling Point : 481.9 °C at 760 mmHg

- LogP : 4.6989 (indicating lipophilicity)

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxyaniline with an appropriate ketone or aldehyde. The reaction is often facilitated by acid catalysts under reflux conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its interactions with different biological targets.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example, in a study focusing on structure-activity relationships, compounds with similar structures were shown to induce apoptosis in cancer cell lines with low EC50 values (e.g., as low as 2 nM) .

Inhibition Studies

In silico studies have demonstrated that this compound can interact with various biological targets, including:

- SARS-CoV-2 Main Protease (Mpro) : Inhibitory action against the main protease has been reported, suggesting potential antiviral applications .

- Cyclophilin D (CypD) : Molecular docking studies indicate that the compound may bind effectively to CypD, which is implicated in various diseases including neurodegenerative disorders .

Case Studies and Research Findings

- Case Study on Anticancer Properties :

- Inhibitory Action Against SARS-CoV-2 :

- Computational Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.